3-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)propan-1-amine hydrochloride
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Overview
Description
3-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)propan-1-amine hydrochloride, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been widely used in scientific research to understand the mechanisms of action of the endocannabinoid system.
Scientific Research Applications
Microwave Accelerated Palladium-catalyzed Amination
A study by Prabakaran, Manivel, and Khan (2010) utilized a similar structural moiety in the synthesis of new 1,3-disubstituted isoquinolines. This process involved microwave-accelerated reactions catalyzed by palladium, indicating the compound's relevance in facilitating complex chemical syntheses. The technique underscores the efficiency of incorporating pyrazolyl groups in heterocyclic chemistry, highlighting its potential in creating pharmacologically active compounds (Prabakaran, Manivel, & Khan, 2010).
Synthesis in Superbasic Medium
Potapov et al. (2007) demonstrated the facile synthesis of ligands related to the chemical structure by reacting pyrazoles with various alkylating agents in a superbasic medium. This study presented a method for creating flexible bis(pyrazol-1-yl)alkane ligands, useful in coordinating chemistry and potential catalyst design, indicating the structural versatility of pyrazolyl derivatives (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).
Vibrational and Structural Observations
ShanaParveen et al. (2016) focused on the vibrational spectra, structural observations, and molecular docking studies of a compound with a similar pyrazolyl structure. Their research provided insight into the molecule's nonlinear optical properties and potential as a Kinesin Spindle Protein inhibitor, highlighting the compound's applicability in developing new therapeutic agents (ShanaParveen, Al-Alshaikh, Panicker, El-Emam, Narayana, Saliyan, Sarojini, & Alsenoy, 2016).
Molecular Docking and Spectroscopic Studies
Jayasudha, Balachandran, and Narayana (2020) conducted molecular docking and spectroscopic studies on a closely related pyrazole derivative. Their findings shed light on the compound's potential binding affinity with certain proteins, suggesting its pharmaceutical relevance, particularly in designing drugs with specific target interactions (Jayasudha, Balachandran, & Narayana, 2020).
Modification of Polymeric Materials
A study by Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including structures similar to the compound . This research underlines the compound's utility in material science, particularly in enhancing the properties of hydrogels for medical applications (Aly & El-Mohdy, 2015).
Mechanism of Action
Target of Action
It is known as a synthetic derivative of the natural amphetamine molecule, which primarily targets the central nervous system and affects neurotransmitter levels.
Result of Action
properties
IUPAC Name |
3-[1-(4-chlorophenyl)pyrazol-4-yl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.ClH/c13-11-3-5-12(6-4-11)16-9-10(8-15-16)2-1-7-14;/h3-6,8-9H,1-2,7,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHVGAZFAJSEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)CCCN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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